molecular formula C72H123O3P B14499957 Phenol, 2,4-dinonyl-, phosphite CAS No. 64033-89-2

Phenol, 2,4-dinonyl-, phosphite

Cat. No.: B14499957
CAS No.: 64033-89-2
M. Wt: 1067.7 g/mol
InChI Key: QLPKPEZOUJMPQC-UHFFFAOYSA-N
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Description

Phenol, 2,4-dinonyl-, phosphite is an organic compound with the molecular formula C72H123O3P. It is a phosphite ester derived from phenol and is characterized by the presence of two nonyl groups at the 2 and 4 positions of the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications to stabilize polymers and other materials against degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol, 2,4-dinonyl-, phosphite can be synthesized through the esterification of phenol with phosphorous acid or its derivatives. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. One common method involves the reaction of 2,4-dinonylphenol with phosphorus trichloride in the presence of a base, such as pyridine, to form the desired phosphite ester.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high yields and minimize by-products. The final product is purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-dinonyl-, phosphite undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphates and other oxidation products.

    Reduction: Reduction reactions can convert the phosphite ester back to the corresponding phenol and phosphorous acid.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out under mild conditions to prevent over-oxidation.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used to reduce the phosphite ester.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the phenolic hydroxyl group under basic conditions to form substituted products.

Major Products Formed

    Oxidation: Phosphates and quinones.

    Reduction: Phenol and phosphorous acid.

    Substitution: Alkylated or acylated phenol derivatives.

Scientific Research Applications

Phenol, 2,4-dinonyl-, phosphite has a wide range of applications in scientific research, including:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers during processing and storage.

    Biology: Studied for its potential antioxidant properties in biological systems, which may have implications for reducing oxidative stress in cells.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to enhance the stability of drug formulations.

    Industry: Employed in the production of plastics, rubber, and other materials to improve their durability and resistance to oxidative degradation.

Mechanism of Action

The antioxidant action of phenol, 2,4-dinonyl-, phosphite is primarily due to its ability to scavenge free radicals and decompose hydroperoxides. The compound reacts with free radicals to form stable, non-reactive products, thereby interrupting the chain reactions that lead to oxidative degradation. Additionally, the phosphite ester can decompose hydroperoxides into non-radical products, further enhancing its antioxidant properties.

Comparison with Similar Compounds

Phenol, 2,4-dinonyl-, phosphite can be compared with other similar compounds, such as nonylphenol and other alkylphenol phosphites. While nonylphenol is known for its endocrine-disrupting properties, this compound is primarily valued for its antioxidant capabilities. The presence of the phosphite group in this compound enhances its ability to stabilize polymers and other materials against oxidative degradation, making it more effective than nonylphenol in industrial applications.

List of Similar Compounds

  • Nonylphenol
  • Alkylphenol phosphites
  • Triphenyl phosphite
  • Diphenyl phosphite

Properties

CAS No.

64033-89-2

Molecular Formula

C72H123O3P

Molecular Weight

1067.7 g/mol

IUPAC Name

tris[2,4-di(nonyl)phenyl] phosphite

InChI

InChI=1S/C72H123O3P/c1-7-13-19-25-31-37-43-49-64-55-58-70(67(61-64)52-46-40-34-28-22-16-10-4)73-76(74-71-59-56-65(50-44-38-32-26-20-14-8-2)62-68(71)53-47-41-35-29-23-17-11-5)75-72-60-57-66(51-45-39-33-27-21-15-9-3)63-69(72)54-48-42-36-30-24-18-12-6/h55-63H,7-54H2,1-6H3

InChI Key

QLPKPEZOUJMPQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC(=C(C=C1)OP(OC2=C(C=C(C=C2)CCCCCCCCC)CCCCCCCCC)OC3=C(C=C(C=C3)CCCCCCCCC)CCCCCCCCC)CCCCCCCCC

Origin of Product

United States

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